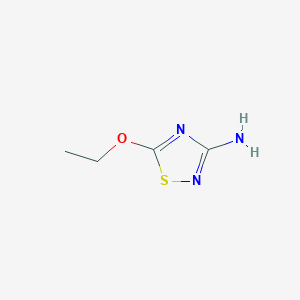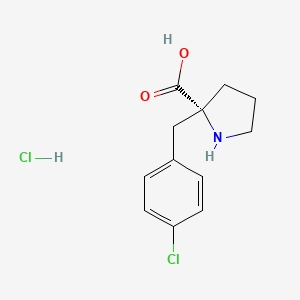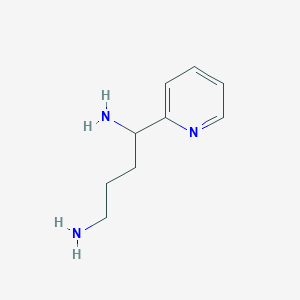
3,3''-Dimethyl-2,2',5',2''-terthiophene
Descripción general
Descripción
3,3’‘-Dimethyl-2,2’,5’,2’‘-terthiophene is a chemical compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of three thiophene rings connected in a linear arrangement, with two methyl groups attached at the 3 and 3’’ positions. Thiophenes are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
On an industrial scale, the production of 3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene may involve similar coupling reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into dihydrothiophenes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Halogens, nitrating agents; reactions may require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophenes
Substitution: Halogenated thiophenes, nitrothiophenes
Aplicaciones Científicas De Investigación
3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a component in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene involves its interaction with molecular targets through its aromatic and electron-rich thiophene rings. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in applications related to organic electronics and materials science.
Comparación Con Compuestos Similares
Similar Compounds
3,3’‘-Dihexyl-2,2’,5’,2’'-terthiophene: Similar structure but with hexyl groups instead of methyl groups.
3,3’,4,4’-Tetrabromo-5,5’-dimethyl-2,2’-bithiophene: Contains bromine atoms and two thiophene rings.
2,2’-Bithiophene: A simpler structure with only two thiophene rings.
Uniqueness
3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the design of conjugated polymers and organic electronic materials, where precise control over molecular structure is crucial for optimizing performance.
Propiedades
IUPAC Name |
2,5-bis(3-methylthiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S3/c1-9-5-7-15-13(9)11-3-4-12(17-11)14-10(2)6-8-16-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYOCCAIRIMNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370197 | |
| Record name | 3,3''-Dimethyl-2,2',5',2''-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81294-15-7 | |
| Record name | 3,3''-Dimethyl-2,2',5',2''-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminomethyl)phenyl]acetamide](/img/structure/B1596739.png)


![methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B1596743.png)




![2-(2,3-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1596750.png)





